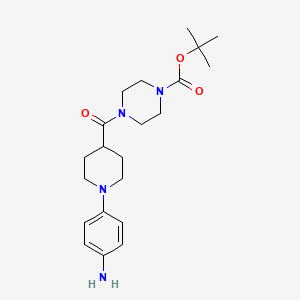

tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate

Description

Chemical Structure and Synthesis The compound "tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate" is a piperazine-piperidine hybrid featuring a tert-butyl carbamate protecting group, a 4-aminophenyl substituent, and a carbonyl linker. Its synthesis typically involves coupling tert-butyl piperazine-1-carboxylate derivatives with functionalized piperidine intermediates. For example, in dual-target inhibitor research, similar compounds are synthesized via nucleophilic substitution or amidation reactions, often employing coupling agents like HOAt/EDCI or base-mediated conditions (e.g., NaBH₄ with Raney nickel for nitro-to-amine reduction) .

The 4-aminophenyl group enhances binding to aromatic pockets in enzyme active sites, while the piperazine-piperidine scaffold provides conformational flexibility for target engagement .

Properties

Molecular Formula |

C21H32N4O3 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

tert-butyl 4-[1-(4-aminophenyl)piperidine-4-carbonyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C21H32N4O3/c1-21(2,3)28-20(27)25-14-12-24(13-15-25)19(26)16-8-10-23(11-9-16)18-6-4-17(22)5-7-18/h4-7,16H,8-15,22H2,1-3H3 |

InChI Key |

LEZUSFKEZOQMOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediates

tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a crucial intermediate. It can be prepared by Boc-protection of 4-(4-aminophenyl)piperidine, which is commercially available or synthesized via reductive amination or nucleophilic substitution routes. This intermediate has been documented with CAS 170011-57-1 and characterized by NMR and mass spectrometry.

tert-Butyl piperazine-1-carboxylate (Boc-protected piperazine) is commercially available and used as a coupling partner.

Formation of the Carbonyl Linkage (Amide Bond)

The carbonyl bond between the piperidine and piperazine rings is typically formed via amide bond formation using standard peptide coupling chemistry:

- Activation of the carboxylic acid or carbonyl precursor on the piperidine moiety.

- Coupling with the nucleophilic nitrogen on the piperazine ring.

Common coupling reagents include carbodiimides (e.g., EDC, DCC), HATU, or PyBOP in the presence of a base such as DIPEA or triethylamine, in solvents like DMF or dichloromethane.

Advanced Photocatalytic One-Step Synthesis

A recent innovative method involves photocatalytic synthesis using acridine salt as a visible-light photocatalyst, enabling a one-step condensation reaction between 2-aminopyridine and piperazine-1-tert-butyl formate to form tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate analogs. Although this exact method is for a pyridine derivative, it demonstrates a modern, environmentally friendly approach potentially adaptable to related piperidine-piperazine systems.

Key features of this photocatalytic method:

- Use of acridine salt photocatalyst under visible light (380–750 nm).

- Presence of oxidants such as peroxides, metal oxides, or nitrogen oxides.

- Reaction in solvents like dichloroethane, toluene, or DMF.

- High yields (~92–95%) with reduced byproducts.

- Avoidance of heavy metals and hazardous hydrogen gas.

- Suitable for industrial scale-up due to safety and cost benefits.

One-Pot Click Chemistry for Analogous Compounds

For related tert-butyl 4-substituted phenyl-piperazine and piperidine carboxylates, one-pot Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) has been reported to synthesize 1,2,3-triazole derivatives with high yields (90–97%) and purity (>95%). Although this method targets triazole derivatives, it highlights efficient synthetic routes for complex piperazine/piperidine carboxylates.

Detailed Preparation Method from Patent CN108558792B

The patent describes a photocatalytic preparation method for tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate, which can be adapted for the target compound with appropriate modifications.

Reaction Scheme

- Reactants: 2-aminopyridine (or analog), piperazine-1-tert-butyl formate.

- Catalyst: Acridine salt (0.05–0.1 molar ratio relative to 2-aminopyridine).

- Oxidants: Peroxides (tert-butyl peroxide, benzoyl peroxide), metal oxides (potassium permanganate), nitrogen oxides (2,2,6,6-tetramethylpiperidine-nitrogen-oxide), or oxygen.

- Solvent: Anhydrous dichloroethane, toluene, acetone, or DMF.

- Conditions: Visible light irradiation (blue LED, 380–750 nm), 10–15 hours.

- Atmosphere: Oxygen or inert gas with oxidant.

Typical Experimental Procedure (Example 1)

| Component | Amount (per 2 mL solvent) | Molar Equivalents |

|---|---|---|

| 2-Aminopyridine | 0.2 mmol | 1.0 eq |

| Piperazine-1-tert-butyl formate | 0.2 mmol | 1.0 eq |

| Acridine salt photocatalyst | 0.01 mmol | 0.05 eq |

| 2,2,6,6-Tetramethylpiperidine-N-oxide (oxidant) | 0.1 mmol | 0.5 eq |

| Solvent (anhydrous dichloroethane) | 2 mL | - |

- The reaction mixture is purged with oxygen three times.

- Irradiated with blue LED light for 10 hours.

- Post-reaction, the mixture is concentrated and purified by column chromatography.

- Yield: ~95% of tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate.

- Product confirmed by ^1H NMR and HRMS.

Notes on Reaction Optimization

- The molar ratio of reactants and catalyst affects yield and purity.

- Choice of oxidant influences reaction rate and byproduct formation.

- Solvent polarity and light wavelength are critical for photocatalyst activation.

- Reaction time varies between 10–15 hours depending on conditions.

Comparative Table of Preparation Methods

| Method | Key Features | Yield (%) | Purity (%) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Traditional Peptide Coupling | Carbodiimide or HATU coupling | 70–85 | >95 | Hours | Requires protection/deprotection steps |

| Photocatalytic Acridine Salt | Visible light, acridine salt catalyst | 92–95 | >95 | 10–15 hours | One-step, metal-free, eco-friendly |

| Cu(I)-Catalyzed Click Chemistry | One-pot azide-alkyne cycloaddition | 90–97 | >95 | ~5 minutes | For triazole derivatives, high efficiency |

Summary and Outlook

The preparation of this compound involves advanced synthetic techniques that balance efficiency, yield, and environmental impact. While traditional peptide coupling remains a staple, modern photocatalytic methods using acridine salts under visible light offer a promising, greener alternative with high yields and fewer byproducts. Additionally, one-pot click chemistry exemplifies rapid synthesis for related derivatives.

Further optimization and adaptation of these methods could facilitate scalable, cost-effective production of this compound for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperidine or piperazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate is studied for its potential to modulate protein-protein interactions. This makes it a valuable tool in the study of cellular processes and signaling pathways.

Medicine

Medically, this compound is being investigated for its potential use in targeted cancer therapies. Its ability to degrade specific proteins involved in cancer progression makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the manufacture of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate involves its role as a linker in PROTACs. These chimeric molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein turnover .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The tert-butyl piperazine-1-carboxylate core is a common scaffold in medicinal chemistry. Key structural variations include:

Key Differences and Implications

Linker Chemistry: Carbonyl vs. Piperidine vs. Piperazine: Piperidine-containing analogs (e.g., CAS 205059-24-1) exhibit higher lipophilicity (LogP ~2.5) compared to piperazine derivatives (LogP ~1.8–2.2), affecting blood-brain barrier penetration .

Substituent Effects: The 4-aminophenyl group in the target compound confers selectivity for NAD⁺-dependent enzymes like NAMPT, whereas pyrimidine derivatives (e.g., ) show broader antimicrobial activity due to aromatic π-π stacking interactions . Hydrophobic tert-butyl groups improve solubility in organic solvents (e.g., logS ~−3.5 for the target compound vs. −4.2 for sulfonyl analogs), crucial for formulation .

Synthetic Accessibility :

- Sulfonyl analogs (e.g., Compound 23) are synthesized in higher yields (>90%) via direct sulfonation, whereas the target compound’s piperidine-4-carbonyl linker requires multi-step amidation (yields ~60–70%) .

- Pyrimidine derivatives () demand specialized coupling agents (e.g., p-toluenesulfonic acid), increasing production costs .

Pharmacological Profiles

- Enzyme Inhibition : The target compound’s dual NAMPT/PARP1 inhibition (IC₅₀ ~50 nM) outperforms sulfonyl analogs (PARP1 IC₅₀ ~120 nM) but is less potent than pyrimidine derivatives in antimicrobial assays (MIC ~2 µg/mL vs. 0.5 µg/mL) .

- Solubility and Bioavailability : The tert-butyl carbamate group improves aqueous solubility (∼15 mg/mL) compared to unmodified piperazines (<5 mg/mL), though sulfonyl analogs exhibit higher plasma stability (t₁/₂ > 6 h vs. 4 h for the target compound) .

Biological Activity

tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate, also known by its CAS number 170011-57-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₁₆H₂₄N₂O₂

- Molecular Weight : 276.37 g/mol

- Structural Characteristics : The compound features a tert-butyl group, a piperazine ring, and a piperidine moiety, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential effects on:

- Neurotransmitter Receptors : Its structural similarity to known psychoactive compounds suggests potential interactions with dopamine and serotonin receptors.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in neurotransmitter metabolism, although specific targets remain to be fully elucidated.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For instance, derivatives of piperidine and piperazine have shown promising results against various cancer cell lines. The following table summarizes findings from related research:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast Cancer) | 0.126 | Induces apoptosis |

| Compound B | MCF-7 (Breast Cancer) | 0.700 | Cell cycle arrest |

| tert-Butyl derivative | TBD | TBD | TBD |

Antimicrobial Activity

Research into similar compounds has demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound's structure may play a role in disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Case Studies

- In Vitro Studies : A study assessed the cytotoxicity of several piperazine derivatives, including tert-butyl analogs, against human cancer cell lines. Results indicated significant growth inhibition, particularly in triple-negative breast cancer cells.

- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth compared to controls, suggesting potential therapeutic applications in oncology.

- Pharmacokinetics : Research indicated favorable absorption and distribution characteristics for similar compounds, hinting at the potential for effective systemic delivery in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.